molecular formula C23H26N2O4 B14978866 4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-methyl-5-phenylpyrrolidin-2-one

4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-methyl-5-phenylpyrrolidin-2-one

Cat. No.: B14978866
M. Wt: 394.5 g/mol
InChI Key: TWAXKVFHZBGLEJ-UHFFFAOYSA-N
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Description

4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-methyl-5-phenylpyrrolidin-2-one is a complex organic compound known for its significant pharmacological properties. This compound is particularly noted for its interaction with sigma-2 receptors, which are involved in various physiological and pathological processes, including intracellular calcium regulation and cholesterol homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline, a key intermediate in the preparation of 4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-methyl-5-phenylpyrrolidin-2-one, involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid . This method provides a practical and efficient route to the desired isoquinoline derivative.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-methyl-5-phenylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoquinoline moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from these reactions include various substituted isoquinolines, quinones, and dihydro derivatives, which can have distinct pharmacological properties.

Scientific Research Applications

4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-methyl-5-phenylpyrrolidin-2-one has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-methyl-5-phenylpyrrolidin-2-one is unique due to its specific interaction with sigma-2 receptors and its potential therapeutic applications in treating neuropathic pain and other conditions. Its distinct chemical structure also allows for various modifications to enhance its pharmacological properties.

Properties

Molecular Formula

C23H26N2O4

Molecular Weight

394.5 g/mol

IUPAC Name

4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-methyl-5-phenylpyrrolidin-2-one

InChI

InChI=1S/C23H26N2O4/c1-24-21(26)13-18(22(24)15-7-5-4-6-8-15)23(27)25-10-9-16-11-19(28-2)20(29-3)12-17(16)14-25/h4-8,11-12,18,22H,9-10,13-14H2,1-3H3

InChI Key

TWAXKVFHZBGLEJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(CC1=O)C(=O)N2CCC3=CC(=C(C=C3C2)OC)OC)C4=CC=CC=C4

Origin of Product

United States

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